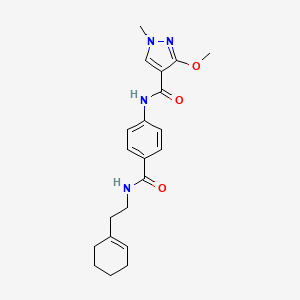![molecular formula C15H18N2O2S B2450483 1-[3-(3-Hydroxypropyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone CAS No. 905765-56-2](/img/structure/B2450483.png)
1-[3-(3-Hydroxypropyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(3-Hydroxypropyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone, also known as HPMPT, is a thiazole derivative that has been extensively studied for its various biological activities. This compound has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The aim of
Scientific Research Applications
QSAR Analysis of Derivatives
1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, closely related to the compound , have been studied for their potential as antioxidants. QSAR (Quantitative Structure-Activity Relationship) analysis was conducted to determine molecular structure parameters and evaluate their antioxidant activities. This research underlines the importance of molecular descriptors such as electronic, steric, geometric, and energy parameters in influencing antioxidant activity. This study is significant for designing new antioxidants based on thiazole derivatives (І. Drapak et al., 2019).
Synthesis and Transformations
The microwave-assisted synthesis of thiazole derivatives, which include compounds structurally similar to 1-[3-(3-Hydroxypropyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone, has been explored. This method involved the Hantzsch thiazole reaction, highlighting efficient synthetic pathways for similar thiazolyl ethanone derivatives (S. Kamila et al., 2012).
Fungicidal Activity
Research on novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, structurally related to the compound , showed moderate inhibitory activity against Gibberella zeae. This indicates the potential of such derivatives in fungicidal applications (Yuanyuan Liu et al., 2012).
Antimicrobial Activity
The synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, a compound with a similar structure, were explored. This research indicates the potential of such thiazolyl ethanone derivatives in antimicrobial applications (Atul K. Wanjari, 2020).
Cardioprotective Activity
A study on 2-arylimino-1,3-thiazole derivatives, closely related to the target compound, indicated their potential as cardioprotective agents. The research involved synthesizing these compounds and testing their effects on isolated rat aorta rings, suggesting their utility in cardiovascular health (I. Drapak et al., 2019).
properties
IUPAC Name |
1-[3-(3-hydroxypropyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-14(12(2)19)20-15(17(11)9-6-10-18)16-13-7-4-3-5-8-13/h3-5,7-8,18H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVMDHOFHIAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=CC=C2)N1CCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

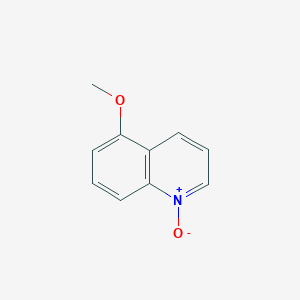

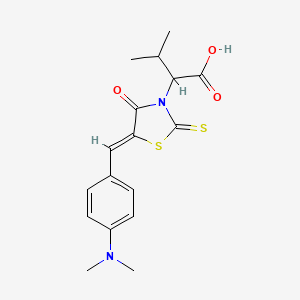
![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450404.png)
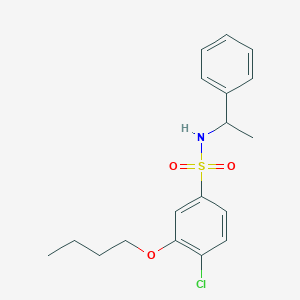

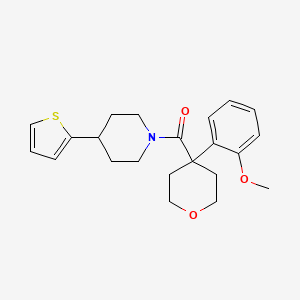
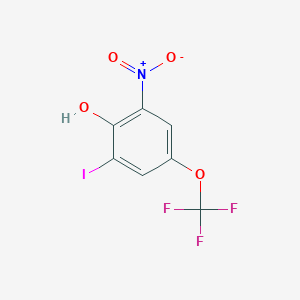


![3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2450416.png)
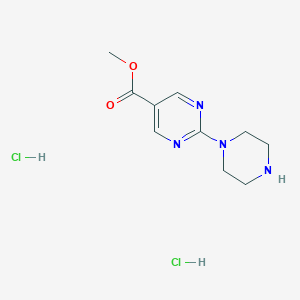
![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)
